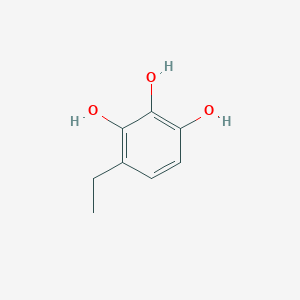

4-Ethylbenzene-1,2,3-triol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16555-68-3 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-ethylbenzene-1,2,3-triol |

InChI |

InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |

InChI Key |

LJLXJBBGIPYQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Synthetic Strategies for 4 Ethylbenzene 1,2,3 Triol and Its Derivatives

Established Synthetic Routes to the 1,2,3-Triol Core

The synthesis of the 1,2,3-trihydroxybenzene (pyrogallol) core is foundational for obtaining 4-ethylbenzene-1,2,3-triol. Historically, the primary industrial method for producing pyrogallol (B1678534) has been the thermal decarboxylation of gallic acid, which is often sourced from plant materials. google.com This process, however, can be expensive due to the relative scarcity of the starting material. google.com

Modern synthetic chemistry offers several alternative pathways to the benzenetriol scaffold, avoiding reliance on natural sources. One significant method involves the hydrolysis of 2,2,6,6-tetrachlorocyclohexanone. This process can be conducted directly with water, often catalyzed by a base such as morpholine (B109124) or an anion exchange resin, to yield pyrogallol. google.com

Another important route is the successive hydroxylation of benzene (B151609) or phenol (B47542). For instance, certain monooxygenase enzymes, like toluene (B28343) 4-monooxygenase from Pseudomonas mendocina KR1, can sequentially hydroxylate benzene to phenol, then to catechol, and finally to 1,2,3-trihydroxybenzene. psu.edu Chemical methods also exist for the oxidation of catechols or phenols to introduce the third hydroxyl group. The Dakin oxidation provides a method to synthesize benzenediols from hydroxybenzaldehydes or hydroxyketones, and related oxidative strategies can be employed to build up the triol system. chemicalbook.comwikipedia.orgpharmaguideline.com

Furthermore, a palladium-catalyzed bis-C-H acetoxylation strategy has been developed for phenol derivatives. researchgate.net This method uses a removable directing group to facilitate the introduction of two acetate (B1210297) groups, which can then be hydrolyzed to form the 1,2,3-triol arrangement. researchgate.net Bio-engineered synthesis schemes are also being explored, for example, converting 1,2,3,4-tetrahydroxybenzene to 1,2,3-trihydroxybenzene via catalytic hydrogenation. wipo.int

Regioselective Functionalization and Alkylation Strategies

Once the 1,2,3-triol core is obtained, regioselective functionalization is crucial for introducing substituents like an ethyl group at a specific position. The three adjacent hydroxyl groups on the pyrogallol ring have different reactivities, which can be exploited for selective reactions.

O-Alkylation: The selective alkylation of one hydroxyl group over others is a significant challenge. A patented process describes the O-alkylation of phenolic compounds with two or more hydroxyl groups by reacting them with an alkylating agent in the presence of a base. dcu.ie The choice of base, solvent, and reaction conditions can influence which hydroxyl group is alkylated. For the related 1,2,4-benzenetriol (B23740), a three-step synthesis was developed to selectively etherify the hydroxyl group at the 4-position, which involves protecting the more reactive adjacent hydroxyls, performing the etherification, and then deprotecting. google.com A similar strategy of protection-functionalization-deprotection could be applied to pyrogallol to achieve regioselectivity.

C-Alkylation (Friedel-Crafts Reaction): The Friedel-Crafts alkylation is a classic method for attaching alkyl groups directly to the aromatic ring. chemicalbook.com To synthesize this compound, pyrogallol could be reacted with an ethylating agent (e.g., ethyl bromide or ethene) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). However, these reactions can suffer from a lack of regioselectivity, often yielding mixtures of products. The electron-donating hydroxyl groups strongly activate the ring, potentially leading to substitution at multiple positions (positions 4, 5, and 6). To achieve selectivity for the 4-position, the hydroxyl groups are often protected (e.g., as methoxy (B1213986) or acetoxy groups) to modulate their activating effect and steric hindrance before performing the Friedel-Crafts reaction.

Synthesis of Ethyl-Substituted Benzenetriols

The synthesis of this compound, a compound with the CAS number 143502-72-1, is not widely detailed in readily available literature. However, its synthesis can be inferred from established chemical principles for analogous compounds.

A plausible route would involve a Friedel-Crafts acylation of a protected pyrogallol, such as 1,2,3-trimethoxybenzene (B147658). Reacting 1,2,3-trimethoxybenzene with acetyl chloride in the presence of a Lewis acid would likely favor acylation at the 4-position due to steric hindrance from the flanking methoxy groups. The resulting 4-acetyl-1,2,3-trimethoxybenzene could then undergo a Clemmensen or Wolff-Kishner reduction to convert the acetyl group into an ethyl group. The final step would be the deprotection (demethylation) of the three methoxy groups using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.

Alternatively, direct Friedel-Crafts alkylation of pyrogallol or a protected version could be attempted, though this may require careful optimization of catalysts and conditions to achieve the desired regioselectivity for the 4-ethyl product over other isomers. chemicalbook.com

Derivatization for Academic Research Purposes

The benzenetriol scaffold is a valuable platform for synthesizing more complex molecules for academic and materials science research.

Synthesis of Poly(4-((phenylimino)methyl)benzene-1,2,3-triol) and Related Polymers

A notable derivative is the polymer poly(4-((phenylimino)methyl)benzene-1,2,3-triol). This poly(phenoxy-imine)-type polymer is synthesized via oxidative coupling polymerization. researchgate.netnih.gov The process starts with the corresponding monomer, 4-((phenylimino)methyl)benzene-1,2,3-triol, which is prepared first. The polymerization is typically carried out in an aqueous alkaline medium using an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or molecular oxygen. researchgate.netnih.gov

The resulting polymer's structure and properties are investigated using a variety of analytical techniques.

| Analytical Technique | Purpose in Polymer Characterization |

| Fourier Transform Infrared (FT-IR) Spectroscopy | To confirm the presence of functional groups and the oxyphenylene linkages in the polymer backbone. researchgate.net |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | To elucidate the detailed chemical structure of the monomer and the repeating units in the polymer. researchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To study the electronic and optical properties of the monomer and the resulting polymer. researchgate.net |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the synthesized polymer. researchgate.net |

These polymers have been studied for their solubility, thermal stability, and electrochemical features, with applications in improving the characteristics of heterostructure electronic devices. researchgate.netacs.org

Preparation of Specific Functionalized Derivatives for Mechanistic Studies

The 1,2,3-benzenetriol moiety is incorporated into various molecules to study reaction mechanisms and create functional materials.

Schiff Base Ligands: Benzenetriols can be reacted with amines to form Schiff base ligands. For example, 4-[(4-bromophenylimino)-methyl]-benzene-1,2,3-triol is a polydentate Schiff base ligand whose coordination with metal ions like Cu(II) and Cd(II) has been studied. researchgate.net The formation of these metal complexes allows for the investigation of their stability, structure, and potential catalytic or biological activity. researchgate.net

Catalysis Research: 1,2,3-Benzenetriol itself has been used to probe the mechanisms of challenging chemical reactions. Its impact on the endo/exo selectivity and reaction rates in palladium-catalyzed cyclization reactions has been noted, highlighting its role in mechanistic investigations of organometallic catalysis. chemicalbook.com

Heterocyclic Synthesis: The benzenetriol structure can serve as a starting point for building complex heterocyclic systems. For instance, galloyl hydrazide, which contains the 1,2,3-triol motif, has been used to synthesize 5,5'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(benzene-1,2,3-triol). psu.edu This triazole derivative can be further functionalized to create novel thiazolidin-4-one compounds for biological screening. psu.edu These syntheses demonstrate the utility of the benzenetriol core in creating diverse molecular architectures for research.

Chemical Reactivity and Mechanistic Studies of 4 Ethylbenzene 1,2,3 Triol

Oxidation Mechanisms of Polyhydroxylated Aromatic Compounds

The oxidation of aromatic compounds is a fundamental process in atmospheric and biological systems. sioc-journal.cncopernicus.org For polyhydroxylated aromatics, the presence of multiple electron-donating hydroxyl groups on the benzene (B151609) ring significantly influences their oxidation pathways. The initial step in atmospheric oxidation is typically dominated by a reaction with hydroxyl (OH) radicals. copernicus.orgethz.ch This reaction can proceed via two main pathways: OH-radical addition to the aromatic ring, forming a hydroxycyclohexadienyl-type radical, or H-atom abstraction from a hydroxyl group. ethz.chbohrium.com

The subsequent reactions of these intermediates, often involving molecular oxygen (O2), lead to the formation of a variety of oxygenated products, including other phenols and ring-opened species. sioc-journal.cncopernicus.org In the presence of nitrogen oxides (NOx), nitro-aromatic compounds can also be formed. mdpi.com

Polyhydroxylated aromatic compounds are recognized for their ability to act as antioxidants by scavenging free radicals. frontiersin.orgnih.gov This activity is primarily attributed to their capacity to donate a hydrogen atom or an electron to a radical, thus neutralizing it. The two primary mechanisms from a chemical perspective are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a radical (R•), deactivating it and forming a more stable aromatic radical (ArO•). frontiersin.org The efficiency of this process is related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates easier hydrogen donation. For 4-Ethylbenzene-1,2,3-triol, the presence of three adjacent hydroxyl groups suggests a low BDE for at least one of the phenolic hydrogens, enhancing its potential for HAT-based scavenging.

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation (ArOH•+) and an anion (R:-). acs.org This is often followed by proton transfer. The viability of this pathway is governed by the Ionization Potential (IP) of the antioxidant. Compounds with lower IP are more readily oxidized via SET. The multiple hydroxyl groups on this compound increase the electron density of the aromatic ring, likely resulting in a low IP and making the SET mechanism a plausible pathway for its antioxidant action.

The relative contribution of HAT versus SET mechanisms depends on the specific radical, the solvent, and the pH of the environment. acs.org The stability of the resulting antioxidant radical is crucial; in polyhydroxylated compounds, the radical can be stabilized through resonance, delocalizing the unpaired electron across the aromatic system and with adjacent hydroxyl groups. frontiersin.org

Table 1: Primary Radical Scavenging Mechanisms for Phenolic Compounds

| Mechanism | Description | Key Physicochemical Parameter |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. frontiersin.org | Bond Dissociation Enthalpy (BDE) acs.org |

| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical. acs.org | Ionization Potential (IP) acs.org |

The redox chemistry of polyhydroxylated aromatic compounds is a key aspect of their function and is often studied using electrochemical techniques like cyclic voltammetry. mdpi.comresearchgate.net These methods probe the oxidation and reduction potentials of a molecule, providing insight into the ease with which it can donate or accept electrons. researchgate.net

For a molecule like this compound, the three hydroxyl groups make it highly susceptible to oxidation at an electrode surface. researchgate.net The oxidation process typically involves the sequential loss of electrons and protons to form quinone-type structures. nih.gov The initial oxidation is often a one-electron transfer to form a radical cation, which can be unstable and undergo subsequent chemical reactions, such as deprotonation or dimerization. researchgate.netuni-muenchen.de

The redox potential is significantly influenced by the number and position of hydroxyl groups, as well as the pH of the solution. mdpi.com Generally, an increase in the number of hydroxyl groups lowers the oxidation potential, making the compound a better reducing agent. By analogy with related compounds like pyrogallol (B1678534) (benzene-1,2,3-triol), the oxidation of this compound is expected to be a pH-dependent, multi-electron, and multi-proton process. The electrochemical behavior of similar urazole (B1197782) derivatives shows that electrochemically generated oxidized species can be unstable and participate in further reactions like oxidative ring cleavage. researchgate.net The specific redox potentials of this compound are not widely reported, but can be expected to be similar to other ethyl-substituted catechols or pyrogallols. cymitquimica.com

Table 2: Representative Electrochemical Data for Related Pyridine (B92270) Derivatives in Aqueous Solution

| Compound | Half-Wave Potential (E₁/₂) (V vs. SHE) | Peak-to-Peak Separation (ΔEp) (V) | Redox Process |

| Pyridine Derivative 1 | -0.98 | > 0.059 | Irreversible |

| Pyridine Derivative 2 | -1.26 | > 0.059 | Irreversible |

| Pyridine Derivative 3 | -1.15 | > 0.059 | Irreversible |

| Data derived from a study on substituted pyridine derivatives, illustrating the irreversible nature of the redox processes for many related nitrogen-containing aromatic compounds as indicated by large peak-to-peak separations. mdpi.com |

Reaction Kinetics and Thermodynamics in Model Systems

Understanding the reaction kinetics and thermodynamics of this compound is essential for predicting its environmental fate and reactivity. bohrium.com Kinetic studies measure the rate of reaction, quantified by the rate constant (k), while thermodynamic studies assess the energy changes (enthalpy, Gibbs free energy) associated with a reaction.

Theoretical studies on the closely related compound ethylbenzene (B125841) have provided detailed kinetic data for its atmospheric oxidation. mdpi.com The reaction of the ethylbenzene-OH adduct with molecular oxygen (O2) and nitrogen dioxide (NO2) has been investigated using conventional transition state theory (CTST). mdpi.com For the ethylbenzene-OH adduct, the total calculated rate constant for its reaction with O2 is 9.57 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, while the reaction with NO2 is significantly faster, with a rate constant of 1.78 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. mdpi.com

A computational study on 4-ethylphenol (B45693) (4-EP), another structural analog, calculated the rate constants for its reaction with OH radicals in different environments. bohrium.com The rate constants were determined to be 1.14 × 10⁹ M⁻¹ s⁻¹ in the liquid phase and 3.09 × 10⁹ M⁻¹ s⁻¹ in the gas phase. bohrium.com These studies highlight that the reaction rates are highly dependent on the reaction phase (gas vs. aqueous) and the specific reactants. bohrium.com

For this compound, the presence of the three hydroxyl groups would be expected to significantly increase the rate of reaction with electrophiles and oxidizing agents compared to ethylbenzene or 4-ethylphenol, due to the enhanced activation of the aromatic ring.

Table 3: Calculated Reaction Rate Constants for Ethylbenzene-OH Adduct Reactions at 298 K

| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Major Product Type |

| O₂ | 9.57 × 10⁻¹⁶ | Ethyl-phenol |

| NO₂ | 1.78 × 10⁻¹¹ | Nitro-ethylbenzene |

| Data from theoretical kinetic modeling of the ethylbenzene-OH adduct, indicating much faster kinetics with NO₂ compared to O₂. mdpi.com |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of molecules at an electronic level, offering insights that can be difficult to obtain experimentally. nih.govresearchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to determine the electronic structure and predict the reactivity of aromatic compounds. bohrium.commdpi.com For this compound, these calculations can provide key descriptors of reactivity.

Important calculated parameters include:

Bond Dissociation Enthalpy (BDE): As mentioned, the BDE of the O-H bonds is a critical indicator of antioxidant activity via the HAT mechanism. acs.org Lower BDE values signify easier hydrogen donation. Calculations would likely show that the BDE of the central hydroxyl group at the 2-position is lowered by intramolecular hydrogen bonding with the adjacent hydroxyls.

Ionization Potential (IP): This is the energy required to remove an electron and relates to the SET mechanism. acs.org The electron-rich nature of the 1,2,3-triol system is expected to result in a low IP.

Electron Affinity (EA): This is the energy released when a molecule accepts an electron. acs.org

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important. A high HOMO energy correlates with a greater ability to donate electrons (a low IP), while a low LUMO energy indicates a greater ability to accept electrons. The difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity. researchgate.net

Computational studies on 4-ethylphenol have utilized the M06-2X functional with various basis sets to optimize molecular structures and calculate energies, providing a template for how this compound could be investigated. bohrium.com

Computational methods can be used to map entire reaction pathways, including the identification of transition states and intermediates. nih.govchemrxiv.org This allows for the ab initio prediction of reaction mechanisms and product distributions. chemrxiv.org

For this compound, computational models could predict the outcomes of its oxidation by various radicals. A study on 4-ethylphenol initiated by OH radicals explored the different reaction pathways, including OH-addition and H-abstraction. bohrium.com The calculations showed that solvent effects significantly influenced the branching ratio between these pathways, with OH-addition being more favorable in an aqueous solution compared to the gas phase. bohrium.com The subsequent reactions of the intermediates were also mapped to predict the major final products. bohrium.com

A similar computational approach for this compound would likely involve:

Modeling the initial attack of a radical (e.g., •OH) at different sites on the molecule (the aromatic ring carbons, the phenolic hydrogens, the ethyl group).

Calculating the energy barriers (activation energies) for each potential pathway to determine the most favorable routes.

Identifying the structures of all intermediates and transition states.

Predicting the final products and their relative yields based on the calculated kinetics and thermodynamics of the reaction network. chemrxiv.org

These predictive capabilities are invaluable for understanding the complex chemistry of such molecules in various environments without the need for extensive and costly experimentation. nih.gov

Solvent Effects on Chemical Transformations

The choice of solvent can profoundly influence the reactivity and reaction pathways of organic compounds, and this compound is no exception. Solvents can affect reaction rates, product selectivity, and even the stability of reactants and transition states through various mechanisms, including polarity, hydrogen bonding capabilities, and the ability to solvate charged species. bohrium.commasterorganicchemistry.com While specific, detailed research on the solvent effects for this compound is limited, valuable insights can be drawn from studies on analogous triol and phenol (B47542) compounds.

The reactivity of phenolic compounds, including triols, is significantly dictated by the solvent environment. For instance, polar solvents are generally better at dissolving polar reactants like phenols due to favorable dipole-dipole interactions and hydrogen bonding. masterorganicchemistry.com Conversely, nonpolar solvents are more suitable for nonpolar reactants. masterorganicchemistry.com The solubility of analogous triols has been observed to be high in polar solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and acetone, while being poor in nonpolar solvents such as hexane (B92381) or chloroform.

Detailed Research Findings:

Research on compounds structurally similar to this compound highlights the critical role of the solvent in their chemical transformations. A theoretical study on 4-ethylphenol, a related compound, revealed that the solvent environment significantly alters the reaction mechanism with hydroxyl radicals. In an aqueous solution, the branching ratio for OH-addition was found to be considerably higher (0.68) compared to the gas-phase (0.26) or an inhomogeneous environment (0.22) at 298 K. bohrium.com This indicates that polar, protic solvents like water can promote specific reaction pathways.

Furthermore, the oxidation of ethylbenzene, the parent hydrocarbon of the target molecule, has been shown to be solvent-dependent. The screening of various solvents for the oxidation of ethylbenzene to styrene (B11656) oxide identified a mixture of water and ethanol (B145695) (3:1) as the optimal medium for achieving high yields. researchgate.net In contrast, solvents like dimethylacetamide (DMA) and acetonitrile (B52724) (MeCN) resulted in significantly lower yields. researchgate.net

In the context of dimerization reactions of similar polyhydroxylated aromatic compounds, the presence or absence of a solvent can be a determining factor. For example, in the dimerization of 1,2,4-benzenetriol (B23740), performing the reaction neat (without a solvent) by melting the reactant led to a more rapid formation of the dimer product compared to reactions conducted in a solvent. acs.org This suggests that in some transformations, avoiding a solvent can enhance reaction rates and conversion.

The chloroacetylation of benzenetriols, another chemical transformation, is also influenced by the solvent. The choice of solvent can affect which products are formed during the reaction of phenacyl halides with nucleophilic reagents. mdpi.com In the synthesis of derivatives from benzenetriols, dimethylformamide (DMF) has been employed as a solvent for nucleophilic substitution reactions. mdpi.com

The following tables summarize the influence of solvents on the reactivity of compounds analogous to this compound, providing a predictive framework for its behavior in different solvent environments.

Data Tables:

Table 1: Effect of Solvent on the Oxidation of Ethylbenzene

| Solvent | Temperature (°C) | Yield (%) |

| H₂O–EtOH (3:1) | 100 | 88 |

| H₂O | 100 | 85 |

| EtOH | Reflux | 75 |

| CH₂Cl₂ | Reflux | 82 |

| MeCN | Reflux | 36 |

| DMA | 100 | 34 |

Data adapted from a study on the oxidation of ethylbenzene to styrene oxide. researchgate.net

Table 2: Influence of Environment on the Reaction of 4-Ethylphenol with OH Radicals

| Environment | Branching Ratio (Γadd) | Rate Constant (M⁻¹s⁻¹) |

| Aqueous Solution | 0.68 | 1.14 x 10⁹ |

| Gas-Phase | 0.26 | 3.09 x 10⁹ |

| Inhomogeneous | 0.22 | 6.19 x 10¹⁴ (s⁻¹) |

Data from a theoretical study on 4-ethylphenol at 298 K. bohrium.com

Table 3: Solubility of an Analogous Triol in Various Solvents

| Solvent | Type | Solubility |

| DMSO | Polar Aprotic | >50 mg/mL |

| Methanol | Polar Protic | High |

| Acetone | Polar Aprotic | High |

| Water | Polar Protic | <5 mg/mL |

| Hexane | Nonpolar | Poor |

| Chloroform | Nonpolar | Poor |

Quantitative data for an analogous triol.

These findings collectively underscore the importance of careful solvent selection in directing the chemical transformations of this compound. The polarity, protic or aprotic nature, and coordinating ability of the solvent are all expected to play a significant role in determining reaction outcomes, from reaction rates and yields to the distribution of products.

Microbial Degradation Pathways of Ethylbenzene and Related Aromatics

Microorganisms have evolved sophisticated enzymatic machinery to break down aromatic hydrocarbons like ethylbenzene, which are prevalent environmental pollutants. These degradation pathways, both aerobic and anaerobic, involve a series of oxidative reactions that introduce hydroxyl groups onto the aromatic ring, leading to the formation of various intermediates.

Role of Dioxygenases and Monooxygenases in Aromatic Hydroxylation

The initial steps in the aerobic degradation of aromatic compounds are predominantly catalyzed by two key classes of enzymes: dioxygenases and monooxygenases. nih.govunesp.br These enzymes incorporate oxygen atoms into the aromatic ring, a critical activation step that primes the stable ring for subsequent cleavage. goettingen-research-online.de

Monooxygenases introduce a single oxygen atom into the aromatic ring or its alkyl substituent. For instance, some monooxygenases can hydroxylate the ethyl side chain of ethylbenzene to form 1-phenylethanol (B42297) or 2-phenylethanol. karger.com Others can hydroxylate the aromatic ring itself, leading to the formation of catechols. nih.gov

Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. unesp.br These intermediates are then further oxidized by dehydrogenases to form catechols. unesp.br In the context of ethylbenzene degradation, ethylbenzene dioxygenase (EBDO) plays a crucial role in initiating the breakdown process in some bacteria. nih.gov

The activity of these oxygenases is often broad, allowing them to act on a range of aromatic substrates. For example, toluene (B28343) 2,3-dioxygenase from Pseudomonas putida F1 can degrade benzene, toluene, and ethylbenzene. jst.go.jp Similarly, biphenyl (B1667301) dioxygenase in Rhodococcus jostii RHA1 is essential for the degradation of benzene and styrene. nih.gov

Intermediate Metabolite Identification in Degradation Pathways

The degradation of ethylbenzene proceeds through a cascade of intermediate metabolites, the identification of which is crucial for elucidating the complete metabolic pathway. Under aerobic conditions, the hydroxylation of the aromatic ring leads to the formation of ethylcatechols. For example, the activation of ethylbenzene can result in the formation of 3-ethylcatechol. goettingen-research-online.de This is then subject to ring cleavage by enzymes like 2,3-dihydroxyethylbenzene 1,2-dioxygenase. goettingen-research-online.de

In anaerobic degradation, the pathways are distinct. For instance, some denitrifying bacteria initiate ethylbenzene degradation via an oxygen-independent hydroxylation to (S)-1-phenylethanol. karger.com This is subsequently oxidized to acetophenone. nih.gov In sulfate-reducing bacteria, a different mechanism involving the addition of ethylbenzene to fumarate (B1241708) has been observed, leading to intermediates like (1-phenylethyl)succinate. nih.gov

The formation of triol compounds, such as this compound, represents a further step in the hydroxylation process, likely arising from the action of potent hydroxylating enzymes on dihydroxy intermediates. Theoretical studies on the reaction of 4-ethylphenol with hydroxyl radicals have shown that 4-ethylbenzene-1,2-diol is a major product, which could be a precursor to the triol. bohrium.com

Table 1: Key Enzymes and Intermediates in Ethylbenzene Degradation

| Enzyme Class | Specific Enzyme Example | Substrate | Key Intermediate(s) | Reference(s) |

| Dioxygenase | Ethylbenzene Dioxygenase (EBDO) | Ethylbenzene | cis-dihydrodiol | nih.gov |

| Monooxygenase | Toluene 2,3-dioxygenase (TodC1) | Ethylbenzene | 3-Ethylcatechol | jst.go.jp |

| Dehydrogenase | Not specified | (S)-1-phenylethanol | Acetophenone | nih.gov |

| Dioxygenase | 2,3-dihydroxyethylbenzene 1,2-dioxygenase | 3-Ethylcatechol | 2-hydroxy-2,4-pentadienoate | goettingen-research-online.de |

Enzymatic Conversions and Biocatalysis Studies

While direct enzymatic studies specifically focusing on this compound are limited, research on analogous aromatic triols provides insights into its potential biocatalytic transformations. For example, the enzymatic synthesis of biobased polyesters has utilized 5,5′-bis(hydroxymethyl)furoin (DHMF), a C12 aromatic triol. rsc.orgrsc.org Enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated selectivity in esterifying the primary hydroxyl groups of DHMF, leaving the secondary hydroxyl group available for further modification. rsc.org This suggests that lipases and other hydrolases could potentially act on the hydroxyl groups of this compound, leading to the formation of esters or other derivatives.

Furthermore, the general field of biocatalysis is continuously exploring the use of engineered enzymes for novel transformations of aromatic compounds. nih.gov This includes the development of enzymes for enantioselective nucleophilic aromatic substitutions and the production of biobased chemicals from renewable resources. nih.govresearchgate.net Such engineered enzymes could potentially be adapted to act on this compound for the synthesis of valuable chemicals.

Interactions with Biological Macromolecules (Excluding Clinical Outcomes)

The interaction of this compound with biological macromolecules, such as enzymes and proteins, is an area of significant interest, particularly concerning its potential biological activities and metabolic fate. The multiple hydroxyl groups on the aromatic ring allow for the formation of hydrogen bonds with biological molecules, which can influence their structure and function.

Studies on similar phenolic compounds have shown that they can interact with various enzymes. For instance, 4-ethyl-1,2-benzenediol is a substrate for sulfotransferase 1A3, an enzyme involved in the conjugation and detoxification of phenolic compounds. hmdb.ca It is plausible that this compound could also be a substrate for similar conjugating enzymes, such as glucuronosyltransferases or sulfotransferases, which would facilitate its elimination from biological systems.

The antioxidant potential of polyhydroxylated aromatic compounds is another key aspect of their interaction with biological macromolecules. The hydroxyl groups can act as radical scavengers, protecting cells from oxidative damage. The mechanism of action often involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. This antioxidant activity has been a subject of study for various polyhydroxy aromatic compounds.

Conclusion

4-Ethylbenzene-1,2,3-triol is an intriguing but understudied member of the benzenetriol family. While specific experimental data for this compound are scarce, its structural features, as an alkyl-substituted derivative of pyrogallol (B1678534), point towards a high potential for interesting chemical and biochemical properties. Based on the behavior of related compounds, it is reasonable to hypothesize that this compound possesses significant antioxidant and potential enzyme-inhibitory activities. Further research is needed to synthesize and characterize this compound thoroughly and to experimentally validate its potential applications in various fields of chemical and biochemical research. Such studies would contribute to a deeper understanding of the structure-activity relationships within the broader class of aromatic polyols.

Advanced Analytical Methodologies for the Characterization and Detection of 4 Ethylbenzene 1,2,3 Triol

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique and complementary information, which, when combined, allows for a comprehensive structural assignment of 4-Ethylbenzene-1,2,3-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H NMR and ¹³C NMR would provide critical data regarding the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would confirm the presence of all distinct proton environments. The ethyl group would manifest as a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, arising from spin-spin coupling. The aromatic region would show signals corresponding to the protons on the benzene (B151609) ring. The number of signals and their splitting patterns would confirm the 1,2,3,4-substitution pattern. The three hydroxyl (-OH) protons would typically appear as singlets, although their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For the expected C₂-symmetric structure of this compound, a total of 8 distinct carbon signals would be anticipated: two for the ethyl group and six for the aromatic ring (three hydroxyl-bearing carbons and three non-substituted carbons). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₂CH₃ | ¹H NMR | 1.0 - 1.3 | Triplet |

| -CH₂ CH₃ | ¹H NMR | 2.5 - 2.8 | Quartet |

| Ar-H | ¹H NMR | 6.5 - 7.0 | Doublet, Doublet |

| Ar-OH | ¹H NMR | 4.5 - 8.0 | Singlet (broad) |

| -CH₂CH₃ | ¹³C NMR | 15 - 20 | |

| -CH₂ CH₃ | ¹³C NMR | 25 - 30 | |

| C -Et | ¹³C NMR | 135 - 145 | |

| C -H | ¹³C NMR | 110 - 125 | |

| C -OH | ¹³C NMR | 140 - 155 |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound (molecular formula C₈H₁₀O₃, molecular weight 154.16 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy. Electron Ionization (EI) would likely lead to significant fragmentation, with a key fragmentation pathway being the benzylic cleavage to lose a methyl radical (CH₃•), resulting in a prominent ion at m/z 139.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. Other key absorptions would include C-H stretching vibrations for the aliphatic ethyl group (2850-3000 cm⁻¹) and the aromatic ring (3000-3100 cm⁻¹), aromatic C=C stretching peaks (around 1500-1600 cm⁻¹), and strong C-O stretching bands (1200-1300 cm⁻¹).

UV-Vis Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within the molecule. As a substituted phenol (B47542), this compound would be expected to show characteristic absorption bands in the ultraviolet region, typically around 270-280 nm, corresponding to the π→π* transitions of the aromatic ring. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used.

Chromatographic Separation and Detection Methods (e.g., LC-MS, GC-MS)

Chromatographic techniques are essential for separating the target analyte from complex mixtures and for its quantification. The choice between liquid chromatography (LC) and gas chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) Given the three polar hydroxyl groups, this compound is expected to be a polar, non-volatile compound, making LC-MS the ideal method for its analysis.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) using a C18 stationary phase would be the standard approach. A mobile phase gradient consisting of water and an organic solvent like methanol or acetonitrile (B52724), typically with a small amount of acid (e.g., formic acid) to ensure good peak shape, would effectively elute the compound from the column.

Detection: Mass spectrometry is a highly specific and sensitive detector. Electrospray ionization (ESI) would be the preferred ionization source. In negative ion mode (ESI-), the compound would readily lose a proton from one of its acidic phenolic hydroxyl groups to form a prominent [M-H]⁻ ion at m/z 153. This allows for highly selective detection and quantification, even in complex biological or environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and the high probability of thermal degradation at typical GC injection temperatures. To overcome this, a chemical derivatization step is necessary.

Derivatization: The polar hydroxyl groups would be converted to nonpolar, thermally stable ethers or esters. The most common method is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the -OH groups into -O-Si(CH₃)₃ (trimethylsilyl) groups. This derivatization increases the volatility of the analyte, allowing it to be analyzed by GC.

Analysis: The resulting tris-trimethylsilyl derivative of this compound could then be readily separated on a standard nonpolar capillary GC column and detected by the mass spectrometer. The mass spectrum of the derivative would show a characteristic molecular ion and fragmentation patterns that could be used for confirmation.

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Sample Preparation | Principle | Advantages | Disadvantages |

| LC-MS | Minimal; simple dissolution in a suitable solvent. | Separation of a polar analyte in the liquid phase followed by ESI ionization and mass detection. | Direct analysis without derivatization; suitable for non-volatile and thermally sensitive compounds; high sensitivity and specificity. | Can be subject to matrix effects (ion suppression or enhancement). |

| GC-MS | Required; chemical derivatization (e.g., silylation) to increase volatility. | Separation of a volatile derivative in the gas phase followed by EI ionization and mass detection. | High chromatographic resolution; extensive mass spectral libraries available for EI. | Requires an extra sample preparation step (derivatization); not suitable for direct analysis of the native compound. |

Emerging Research Directions and Future Perspectives on 4 Ethylbenzene 1,2,3 Triol

Potential in Sustainable Chemistry and Biomass Valorization

There is currently no specific research available that directly links 4-Ethylbenzene-1,2,3-triol to sustainable chemistry practices or biomass valorization. The valorization of biomass, the process of converting waste biomass into more useful and valuable substances, is a key area of green chemistry. Lignin, a complex polymer found in plant cell walls, is a potential source of aromatic compounds. While the broader class of phenolic compounds, which includes triols, is of great interest in this field, specific studies on the derivation or application of this compound from biomass are yet to be published.

Novel Synthetic Methodologies and Catalysis

Detailed synthetic routes and catalytic processes specifically for the production of this compound are not well-documented in the current scientific literature. General methods for the synthesis of substituted benzene-1,2,3-triols may be applicable, but specific adaptations and optimizations for the introduction of an ethyl group at the 4-position have not been described. Research into novel catalytic systems, which could offer more efficient and environmentally benign synthetic pathways, appears to be an open area for investigation.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational modeling is a powerful tool for predicting the properties and reactivity of chemical compounds. However, there are no available studies that focus on the advanced computational modeling of this compound to establish its structure-reactivity relationships. Such studies would be invaluable for predicting its behavior in various chemical reactions, understanding its electronic properties, and guiding the design of potential applications.

Interdisciplinary Research with Biological and Environmental Sciences

The potential biological activities and environmental impact of this compound remain unexplored. Interdisciplinary research is crucial for evaluating the toxicological profile of a compound and its potential applications in areas such as pharmacology or as a biorenewable chemical. For instance, some related phenolic compounds have been investigated for their antimicrobial properties. However, without specific studies, any discussion of the biological or environmental relevance of this compound would be purely speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.